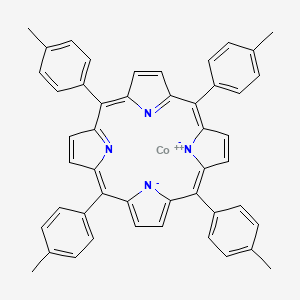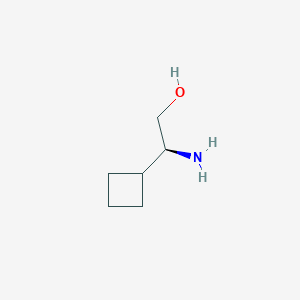
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide is a coordination compound that belongs to the class of metalloporphyrins. Metalloporphyrins are macrocyclic compounds that play a crucial role in various biological and chemical processes due to their unique structural and electronic properties. This particular compound features a cobalt ion coordinated to a porphyrin ring substituted with four methylphenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(4-methylphenyl)porphyrin, is synthesized through a condensation reaction between pyrrole and 4-methylbenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.
Metallation: The prepared porphyrin ligand is then metallated with cobalt(II) acetate or cobalt(II) chloride in a suitable solvent like chloroform or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the cobalt ion to the porphyrin ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Porphyrin Ligand: Large-scale condensation reactions using industrial reactors.
Metallation in Continuous Flow Reactors: Metallation is performed in continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide undergoes various chemical reactions, including:
Oxidation: The cobalt center can undergo oxidation reactions, forming higher oxidation states.
Reduction: The compound can be reduced back to its original oxidation state.
Substitution: Ligand substitution reactions can occur at the cobalt center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Higher oxidation state cobalt porphyrins.
Reduction: Original cobalt(II) porphyrin.
Substitution: New cobalt porphyrin complexes with different ligands.
科学研究应用
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide has diverse applications in scientific research:
Catalysis: It is used as a catalyst in oxidation and reduction reactions due to its ability to undergo reversible redox changes.
Electrocatalysis: The compound is employed in electrocatalytic processes, such as the reduction of oxygen in fuel cells.
Photodynamic Therapy: Its photophysical properties make it suitable for use in photodynamic therapy for cancer treatment.
Sensors: The compound is used in the development of chemical sensors for detecting gases and other analytes.
作用机制
The mechanism of action of Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide involves the coordination of the cobalt ion to the porphyrin ring, which allows it to participate in various redox reactions. The cobalt center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic and electrocatalytic activities.
相似化合物的比较
Similar Compounds
- Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,23-diide
- Iron(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
- Nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
Uniqueness
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide is unique due to its specific electronic properties and the ability of the cobalt center to undergo reversible redox changes. This makes it particularly effective in catalytic and electrocatalytic applications compared to its iron and nickel counterparts.
属性
分子式 |
C48H36CoN4 |
|---|---|
分子量 |
727.8 g/mol |
IUPAC 名称 |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide |
InChI |
InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI 键 |
GAGCYGPTUZOPHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)[N-]3.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)








